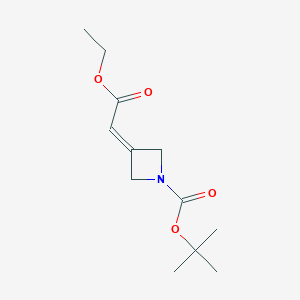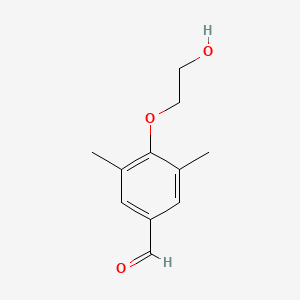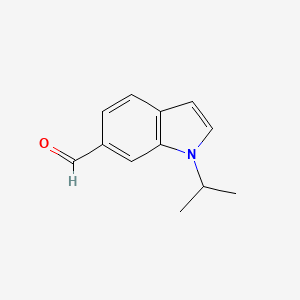
5-hydroxy-2-propylisoquinolin-1(2H)-one
Descripción general
Descripción
5-hydroxy-2-propylisoquinolin-1(2H)-one, also known as CPI-1189, is a small molecule that has been studied for its potential therapeutic applications in various diseases. It belongs to the family of isoquinolines, which are organic compounds containing a benzene ring fused to a pyridine ring.
Mecanismo De Acción
The mechanism of action of 5-hydroxy-2-propylisoquinolin-1(2H)-one involves the modulation of various signaling pathways in the brain, including the activation of the Nrf2/ARE pathway, which regulates antioxidant and anti-inflammatory responses, and the inhibition of the JNK signaling pathway, which is involved in cell death and inflammation. It also interacts with various neurotransmitter systems such as dopamine, serotonin, and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress and inflammation in the brain, the enhancement of cognitive function and memory, and the modulation of neurotransmitter systems. It has also been found to have a good safety profile and low toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-hydroxy-2-propylisoquinolin-1(2H)-one in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. In addition, it has a good safety profile and low toxicity, which makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations is the relatively low yield of the synthesis method, which may limit the availability of the compound for large-scale studies.
Direcciones Futuras
There are several future directions for the study of 5-hydroxy-2-propylisoquinolin-1(2H)-one, including:
1. Further preclinical and clinical studies to evaluate its potential therapeutic applications in various diseases.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Investigation of the molecular targets and pathways involved in its neuroprotective effects.
4. Development of novel analogs with improved potency and selectivity.
5. Evaluation of its potential as a diagnostic tool for neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a small molecule that has been studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, enhancing cognitive function and memory, and modulating neurotransmitter systems. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
5-hydroxy-2-propylisoquinolin-1(2H)-one has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, it has been found to enhance cognitive function and memory in animal models.
Propiedades
IUPAC Name |
5-hydroxy-2-propylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-7-13-8-6-9-10(12(13)15)4-3-5-11(9)14/h3-6,8,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZDTCOZWQNPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one](/img/structure/B1438562.png)
![[3,5-Dimethyl-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B1438564.png)

![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine](/img/structure/B1438567.png)


![[3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B1438571.png)
![[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine](/img/structure/B1438572.png)
![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol](/img/structure/B1438575.png)
![tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1438576.png)
![1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438579.png)
![4-[(4-Iodophenyl)amino]butanoic acid](/img/structure/B1438580.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438583.png)